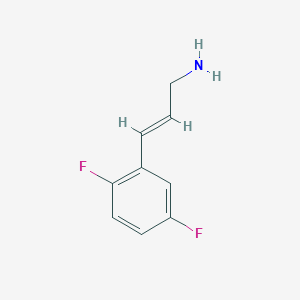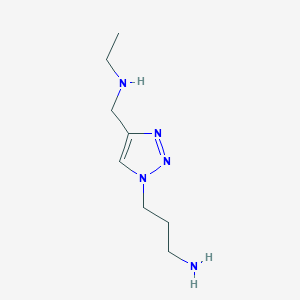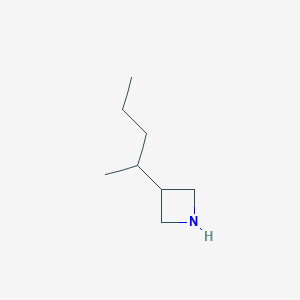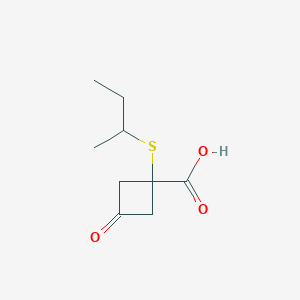
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization to form the naphthyridine core . The reaction conditions often include the use of catalysts such as montmorillonite K10 to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the dihydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like arylboronic acids can be used in the presence of palladium catalysts to introduce aryl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine N-oxides, while substitution reactions can produce aryl-substituted naphthyridines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.
1,5-Naphthyridine: Another isomer with distinct biological activities and synthetic applications.
1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Additionally, its potential therapeutic applications, particularly in antiviral and anticancer research, set it apart from other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C9H14Cl2N2 |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-2-3-8-6-10-5-4-9(8)11-7;;/h2-3,10H,4-6H2,1H3;2*1H |
InChI-Schlüssel |
PWSLHYLWMNYKHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CNCC2)C=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
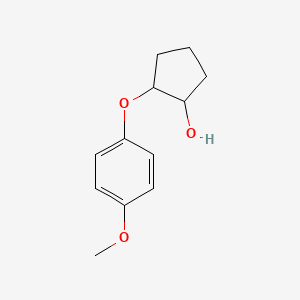
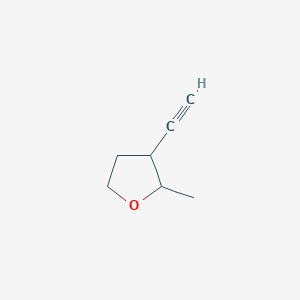
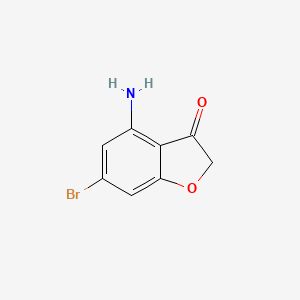
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
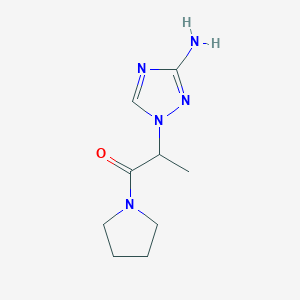
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
